molecular formula C15H22N2O B1681056 Sophocarpine CAS No. 6483-15-4

Sophocarpine

Cat. No. B1681056
CAS RN: 6483-15-4
M. Wt: 246.35 g/mol
InChI Key: AAGFPTSOPGCENQ-JLNYLFASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sophocarpine is a major ingredient of Sophora alopecuroides and has a wide range of pharmacological effects . It is an alkaloid that has been found in S. flavescens roots and has diverse biological activities . It is a tetracyclic quinolizidine alkaloid .


Synthesis Analysis

Sophocarpine exerts anti-cachectic effects by inhibiting TNF-α and IL-6 production in both RAW264.7 cells and murine primary macrophages . It also shows antivirus activity by inhibiting HHV-6 replication in Molt-3 cells . In addition, Sophocarpine is a potent blocker of HERG K+ channels .


Molecular Structure Analysis

Sophocarpine has a molecular formula of C15H22N2O and a molecular weight of 246.35 . Three novel sophocarpine salts were prepared and reported, named sophocarpine-hesperetin (SC-HES), sophocarpine-L- (-) malic acid monohydrate (SC-LMA MH), and sophocarpine-p-hydroxybenzoic acid monohydrate (SC-PHBA MH) .


Chemical Reactions Analysis

Sophocarpine has been found to suppress pro-inflammatory cytokines synthesis in alleviating nonalcoholic steatohepatitis (NASH) in vivo . It also exhibits anti-inflammatory effects by inhibiting TNF-α and IL-6 production .


Physical And Chemical Properties Analysis

It has a CAS number of 6483-15-4 .

Scientific Research Applications

Hepatitis Treatment

  • Sophocarpine in Hepatitis : Sophocarpine has demonstrated significant effects in treating hepatitis. A study revealed its protective role in Concanavalin A-induced hepatitis in mice, suggesting its potential in T cell-mediated liver disease treatment. Sophocarpine was found to reduce liver inflammation and injury, and its efficacy was linked to the inhibition of pro-inflammatory cytokines and the IFN-γ/STAT1 signaling pathway (Sang et al., 2017).

Cancer Therapy

  • Anti-Cancer Properties : Research has shown sophocarpine's effectiveness against human prostate cancer cells. It inhibited cell proliferation and triggered apoptosis in a concentration-dependent manner. Sophocarpine was observed to regulate apoptosis-related protein expressions, indicating its therapeutic potential in prostate cancer treatment (Dong et al., 2017).

Liver Disease Management

  • Liver Fibrosis Alleviation : Sophocarpine has shown promise in treating liver fibrosis. It was found to decrease serum levels of liver damage markers and suppress extracellular matrix deposition, thereby preventing hepatic fibrosis. Its mechanism involves inhibiting the TLR4 signaling pathway, highlighting its potential as a chemotherapeutic agent for chronic liver diseases (Qian et al., 2014).

Analgesic and Anti-Inflammatory Effects

  • Pain and Inflammation Reduction : Studies have shown that sophocarpine exhibits both analgesic and anti-inflammatory activities. It was effective in reducing pain in various animal models and also showed significant anti-inflammatory effects in acute inflammation processes (Gao et al., 2009).

Cardiovascular Health

  • Cardiac Fibrosis Treatment : Sophocarpine was found to have therapeutic effects on cardiac fibrosis induced by pressure overload. It ameliorated cardiac dysfunction, reduced pro-inflammatory cytokine levels, and inhibited key signaling pathways involved in fibrosis, suggesting its potential in treating heart-related fibrotic conditions (Li et al., 2014).

Drug Interaction Studies

  • Cytochrome P450 Enzyme Interaction : Sophocarpine's interaction with human liver cytochrome P450 enzymes has been investigated, highlighting its potential to cause pharmacokinetic drug interactions with drugs metabolized by specific CYP isoforms. This research is crucial for understanding its implications in drug therapy and metabolism (Zhang et al., 2019).

Neurological Disorders

  • Neuroprotective Effects : Sophocarpine has shown neuroprotective effects against transient focal cerebral ischemia in rats. It significantly reduced infarct volume and improved neurological outcomes, suggesting its potential in treating stroke and related conditions (Yi-feng et al., 2011).

Safety And Hazards

Sophocarpine is toxic if swallowed . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sophocarpine could alleviate ISO-induced kidney injury by inhibiting inflammation, apoptosis, oxidative stress and fibrosis . It could also be used for treatment of neurological disorders like Alzheimer’s disease .

properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGFPTSOPGCENQ-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78003-71-1 (hydrobromide)
Record name Sophocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90215126
Record name Sophocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophocarpine

CAS RN

6483-15-4
Record name (-)-Sophocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6483-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6483-15-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sophocarpine
Reactant of Route 2
Sophocarpine
Reactant of Route 3
Sophocarpine
Reactant of Route 4
Sophocarpine
Reactant of Route 5
Sophocarpine
Reactant of Route 6
Sophocarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.